
4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole, also known as BAY 41-2272, is a chemical compound that has been found to have potential therapeutic applications in various diseases. In
Scientific Research Applications
Synthesis and Characterization
- Sulfonyl-oxazoles have been synthesized and characterized extensively, with studies reporting on their synthesis through various chemical methods. For example, novel series of 4-arylsulfonyl-1,3-oxazoles have been synthesized and evaluated for their anticancer activities against multiple cancer cell lines, demonstrating significant antiproliferative activities against specific cancer types (Zyabrev et al., 2022).
Biological Evaluation
- Research on sulfonyl-oxazole derivatives includes their evaluation for antimicrobial, antioxidant, and anticancer activities. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown promising antimicrobial potential against Gram-positive pathogens, highlighting their role in developing novel antimicrobial agents (Apostol et al., 2022).
- Another study synthesized sulfonamide-derived compounds and their metal complexes, investigating their antibacterial and antifungal activities. These compounds exhibited moderate to significant activity against various bacterial and fungal strains, underscoring the versatility of sulfonyl-oxazole frameworks in medicinal chemistry (Chohan & Shad, 2011).
Chemical Transformations
- Chemical transformations of oxazoles have also been explored, such as the electrophylic substitution reactions on furan-oxazole compounds, highlighting the synthetic flexibility and potential for creating a variety of derivatized molecules for further biological evaluation (Aleksandrov et al., 2011).
properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4S/c1-13-8-10-22(11-9-13)19-18(21-17(26-19)16-3-2-12-25-16)27(23,24)15-6-4-14(20)5-7-15/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHBQGBGCOKMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

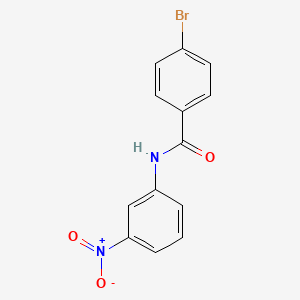
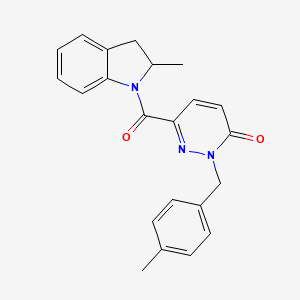
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)
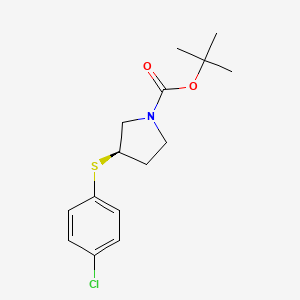
![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)
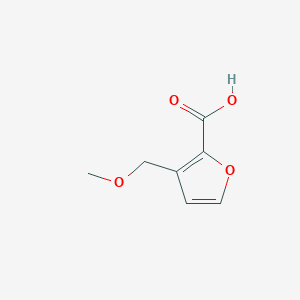
![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)
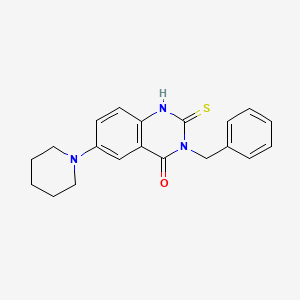
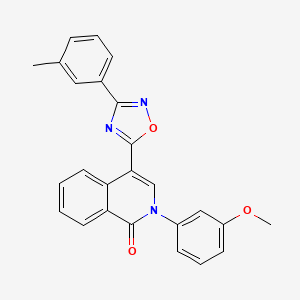
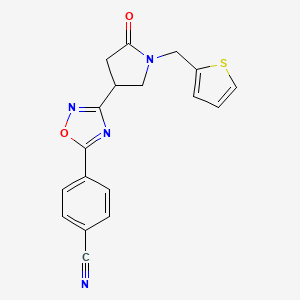
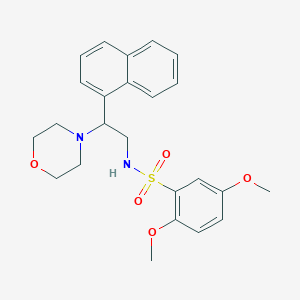
![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)

![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)